

A Technical Guide to the Physicochemical Properties of 2,5-Diaminopyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Diaminopyridine

Cat. No.: B189467

[Get Quote](#)

This technical guide provides a comprehensive overview of the melting and boiling points of **2,5-diaminopyridine**, a crucial diamine isomer used in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at its physical properties and the methodologies for their determination.

Physicochemical Data of 2,5-Diaminopyridine

The accurate determination of melting and boiling points is fundamental in the identification and purity assessment of chemical compounds. The following table summarizes the key physical constants of **2,5-diaminopyridine**.

Property	Value	Conditions
Melting Point	110.3°C[1][2][3]	-
Boiling Point	329°C[1]	At standard atmospheric pressure
	180°C[2][3]	At 12 mmHg
	140°C	At 1 mmHg

Experimental Protocols for Determination of Physical Properties

While specific experimental records for the determination of **2,5-diaminopyridine**'s melting and boiling points are not publicly detailed, the following are standard and widely accepted methodologies for such measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For pure crystalline solids, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.[\[4\]](#) A common method for determining the melting point is through the use of a melting point apparatus, such as a Mel-Temp or Thiele tube.[\[4\]](#)

Capillary Method using a Melting Point Apparatus:

- Sample Preparation: A small amount of finely powdered, dry **2,5-diaminopyridine** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[\[5\]](#)
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[\[4\]](#)
- Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[\[4\]](#)
- Observation: The temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.[\[6\]](#)

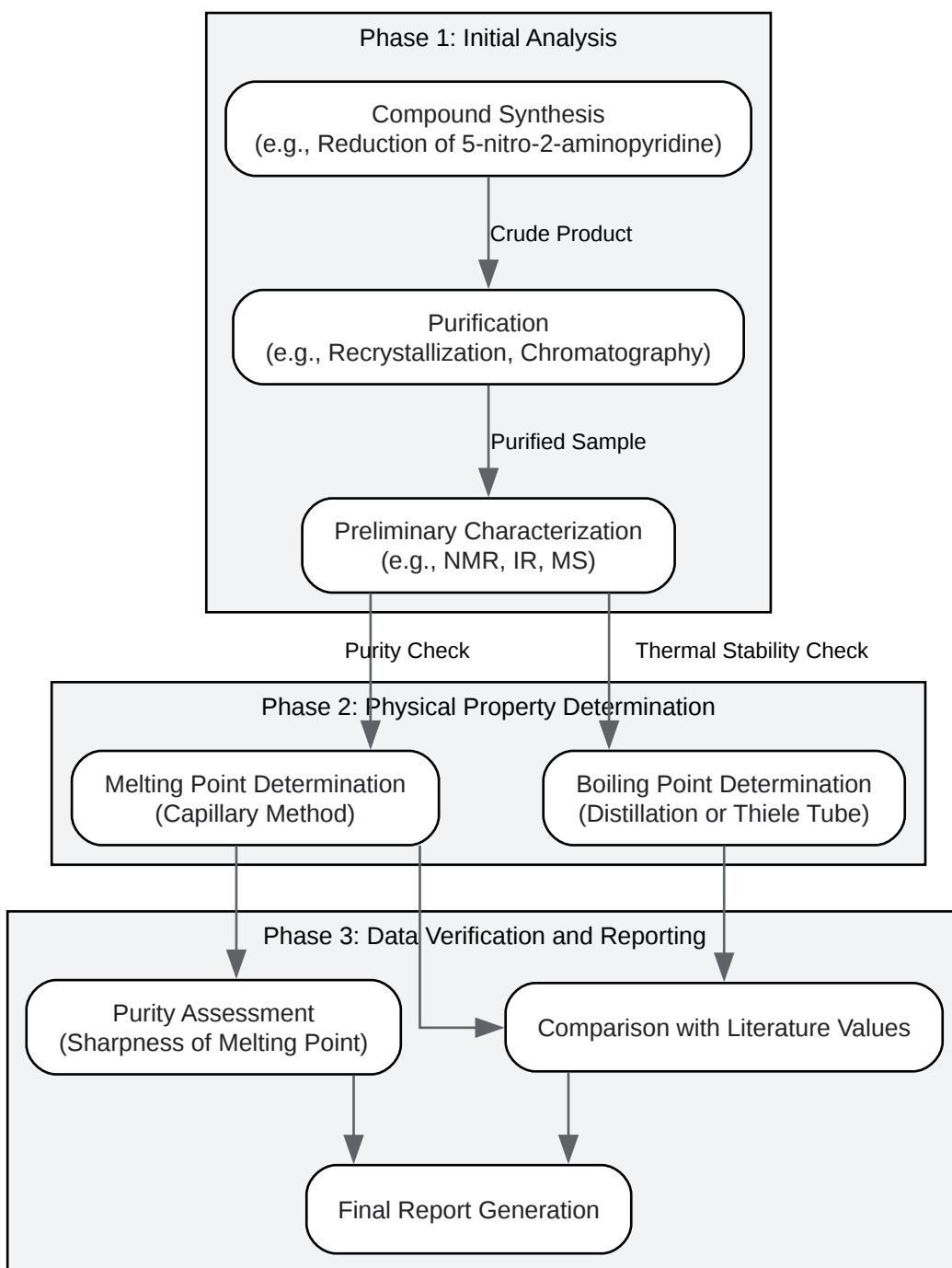
Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[\[6\]](#) This property is highly dependent on pressure.

Distillation Method:

This method is suitable for determining the boiling point of a liquid at atmospheric pressure and also allows for its purification.

- **Apparatus Setup:** A distillation apparatus is assembled, consisting of a distilling flask containing the liquid sample (e.g., molten **2,5-diaminopyridine**) and boiling chips, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.
- **Heating:** The distilling flask is heated, and as the liquid boils, the vapor rises and enters the condenser.
- **Equilibrium:** The temperature is recorded when a steady state of condensation is observed on the thermometer bulb, indicating that the vapor temperature is in equilibrium with the boiling liquid.[\[7\]](#)


Thiele Tube Method (for small quantities):

This micro-method is useful when only a small amount of the substance is available.

- **Sample Preparation:** A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted and placed inside the test tube.
- **Apparatus Setup:** The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[\[7\]](#)
- **Heating:** The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and bubble out.[\[8\]](#)
- **Observation:** Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[\[7\]](#)[\[8\]](#)

Workflow for Physicochemical Property Verification

The following diagram illustrates a logical workflow for the determination and verification of the physical properties of a chemical compound like **2,5-diaminopyridine**.

[Click to download full resolution via product page](#)

Caption: Workflow for the determination and verification of physicochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Diaminopyridine(4318-76-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 2,5-Diaminopyridine CAS#: 4318-76-7 [m.chemicalbook.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. ursinus.edu [ursinus.edu]
- 6. alnoor.edu.iq [alnoor.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 2,5-Diaminopyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189467#2-5-diaminopyridine-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com